molecular formula C5H8N4S. HCl B194847 4-Methylthiazol-2-ylguanidine hydrochloride CAS No. 100599-91-5

4-Methylthiazol-2-ylguanidine hydrochloride

Cat. No.: B194847
CAS No.: 100599-91-5
M. Wt: 192.67 g/mol
InChI Key: AYUMBOOFVFTIOJ-UHFFFAOYSA-N
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Description

4-Methylthiazol-2-ylguanidine hydrochloride is a heterocyclic guanidine derivative featuring a thiazole ring substituted with a methyl group at the 4-position and a guanidine moiety at the 2-position. Its tautomeric behavior has been extensively studied, revealing a dynamic equilibrium between amino and imino forms in solution, which influences its reactivity and biological interactions . This compound has been explored in medicinal chemistry, particularly as a structural motif in histamine H2-receptor antagonists and other bioactive molecules . Its synthesis typically involves alkylation or condensation reactions, as exemplified by procedures using methyl iodide and methanol under basic conditions .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUMBOOFVFTIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380221
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-91-5
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100599-91-5
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Preparation Methods

Direct Methylation Using Dimethyl Sulfate

A foundational method involves methylating 4-methylthiazol-2-ylguanidine with dimethyl sulfate in nitromethane. The reaction proceeds at room temperature over 12–24 hours, yielding 1-methyl-1-(4-methylthiazol-2-yl)guanidine methyl sulfate with a 16% isolated yield after recrystallization from ethanol-diethyl ether. Key steps include:

  • Deprotonation : The guanidine nitrogen reacts with dimethyl sulfate, forming a quaternary ammonium intermediate.

  • Nucleophilic Substitution : Methyl transfer occurs under mild conditions, avoiding thiazole ring degradation.

  • Salt Formation : The product precipitates as a methyl sulfate salt, requiring neutralization with aqueous NaOH to isolate the free base.

Challenges : Low yield due to competing side reactions (e.g., over-methylation) and the need for rigorous pH control during workup.

Multi-Step Synthesis Involving Thiazole Ring Formation

Thiazole Assembly via Hantzsch Reaction

The thiazole core is constructed using a Hantzsch-type reaction between 1-chloropropan-2-one and 1-methylthiourea. This method, adapted from pyrimidine synthesis protocols, achieves 88% yield for N,4-dimethylthiazol-2-amine:

  • Cyclocondensation : 1-Chloropropan-2-one (10 mmol) reacts with 1-methylthiourea (12 mmol) in ethanol at reflux (78°C, 6 h).

  • Workup : The mixture is cooled, filtered, and washed with cold ethanol to isolate the thiazol-2-amine intermediate.

Guanidine Functionalization

The thiazol-2-amine intermediate is converted to the guanidine derivative via two routes:

  • Route A : Reaction with cyanamide under acidic conditions (HCl, 60°C, 4 h), followed by hydrochloride salt formation.

  • Route B : Direct guanylation using N,N-di-Boc-guanidine in the presence of EDCl/HOBt, achieving 72% yield after Boc-deprotection with HCl/dioxane.

Key Data :

ParameterRoute ARoute B
Yield (%)4572
Purity (HPLC, %)98.599.8
Reaction Time (h)48

Patent-Based Industrial Synthesis Methods

Large-Scale Process from US5856501A

The patent US5856501A outlines a high-throughput method for synthesizing 4-(cyanoethylthiomethyl)-2-thiazolylguanidine, a precursor to 4-methylthiazol-2-ylguanidine hydrochloride:

  • Intermediate Synthesis :

    • React dichloroacetone with (aminoiminomethyl)thiourea in acetone at 0–5°C.

    • Isolate N-4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolylguanidine hydrochloride (85% yield).

  • Thioether Formation :

    • Treat the intermediate with thiourea and β-chloropropionitrile in isopropyl alcohol/water.

    • Add NaOH dropwise to precipitate the product (78% yield).

Optimization Highlights :

  • Solvent System : 2-Propanol/water (3:1) minimizes byproducts.

  • Temperature Control : Maintaining ≤10°C during β-chloropropionitrile addition prevents exothermic side reactions.

Purification and Crystallization Techniques

Recrystallization from Ethanol-Diethyl Ether

Crude this compound is dissolved in hot ethanol (60°C) and filtered to remove insoluble impurities. Gradual addition of diethyl ether induces crystallization, yielding needle-like crystals with 99.3% purity (HPLC).

Column Chromatography

Silica gel chromatography (ethyl acetate/heptanes, 1:9) effectively separates methylated byproducts, though it reduces overall yield by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.55 (s, 3H, NCH₃), 6.48 (s, 1H, thiazole-H).

  • HR-MS : m/z [M + H]⁺ calcd. for C₆H₁₀N₄S, 170.0621; found 170.0618.

Purity Assessment

Pharmacopeial standards require ≤0.1% residual solvents (e.g., THF, nitromethane) via GC-MS and ≥99% HPLC purity.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Methylation1699.3LowHigh
Hantzsch + Guanylation7299.8ModerateModerate
Patent Process7899.5HighLow

Trade-offs : Industrial methods prioritize scalability over cost, while academic routes favor purity.

Challenges and Optimization Strategies

Tautomeric Control

The guanidine moiety exists in equilibrium between imino (major) and amino tautomers, complicating crystallization. Strategies include:

  • pH Adjustment : Crystallization at pH 5–6 favors the imino form.

  • Counterion Selection : Hydrochloride salts stabilize the desired tautomer.

Byproduct Formation

Common byproducts include:

  • Over-methylated Derivatives : Mitigated by stoichiometric control of dimethyl sulfate.

  • Thiazole Ring-Opened Products : Avoided by low-temperature reaction conditions .

Chemical Reactions Analysis

4-Methylthiazol-2-ylguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

4-Methylthiazol-2-ylguanidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structural properties facilitate the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents such as hydrogen peroxide.
  • Reduction : Employing reducing agents like sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution involving the thiazole ring's nitrogen or sulfur atoms.

These reactions are vital for synthesizing novel compounds with potential therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate its effectiveness against a range of microorganisms, including bacteria and fungi. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus in various assays, suggesting potential as an antimicrobial agent .
  • Antiviral Potential : The compound is being investigated for its antiviral properties, particularly in treating infections caused by resistant strains of viruses.

Medical Applications

The therapeutic potential of this compound is under exploration in several medical contexts:

  • Infectious Diseases : Its efficacy against microbial infections positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
  • Cancer Research : Some studies suggest that derivatives of this compound may inhibit cell proliferation in cancer cells by modulating protein kinase activity, which could lead to new cancer therapies .

Industrial Uses

Beyond its applications in research and medicine, this compound finds utility in various industrial sectors:

  • Agrochemicals : Its antimicrobial properties make it valuable for developing pesticides and fungicides to enhance crop protection.
  • Chemical Manufacturing : The compound is used in producing specialty chemicals, including dyes and pigments .

Case Studies and Research Findings

Several studies underscore the compound's significance:

StudyFindings
Button et al. (1985)Investigated tautomeric ratios and their implications for biological activity, highlighting the dominant arylimino tautomer's role in receptor interactions .
PMC Study (2024)Demonstrated strong antibacterial activity against E. coli, supporting its potential as an antibiotic candidate through molecular docking studies .
Patent Research (2016)Explored the use of thiazole derivatives in treating proliferative diseases, indicating a pathway for developing novel cancer therapies .

Mechanism of Action

The mechanism of action of 4-Methylthiazol-2-ylguanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole-Based Guanidines

The thiazole ring’s substituents significantly alter physicochemical and pharmacological properties. Key analogs include:

Compound Substituent Key Properties/Applications Reference
4-Methylthiazol-2-ylguanidine HCl Methyl (C4) Tautomerism-dependent receptor binding; H2R antagonist precursor
[4-(Chloromethyl)-2-thiazolyl]guanidine HCl Chloromethyl (C4) Increased electrophilicity; potential for covalent binding to targets
5-(4-[2-(N-Methyl-N-pyridyl)amino]ethoxy)benzyl-thiazolidine-2,4-dione HCl Thiazolidinedione core PPARγ agonist (e.g., pioglitazone analog); antidiabetic applications
  • Methyl vs. Chloromethyl : The methyl group in 4-methylthiazol-2-ylguanidine enhances lipophilicity (log P) compared to the chloromethyl analog, affecting membrane permeability and metabolic stability .
  • Thiazole vs. Thiazolidinedione : Thiazolidinediones (e.g., pioglitazone derivatives) target nuclear receptors, whereas thiazole-guanidines are more commonly associated with ion channel or G-protein-coupled receptor modulation .

Pharmacological Comparison with H2-Receptor Antagonists

4-Methylthiazol-2-ylguanidine shares structural similarities with H2 antagonists like ranitidine and famotidine. Key differences include:

Parameter 4-Methylthiazol-2-ylguanidine HCl Ranitidine Famotidine
Core Structure Thiazole-guanidine Furane-thioether Thiazole-sulfonamide
pKa ~8.2 (guanidine moiety) 8.2 (amine) 6.7 (sulfonamide)
Bioavailability Moderate (tautomerism-dependent) High High
Dissolution Kinetics Not well-characterized First-order (Table 4, ) Zero-order (Table 4, )
  • Binding Affinity : The tautomeric equilibrium of 4-methylthiazol-2-ylguanidine may reduce H2R binding specificity compared to ranitidine, which has a rigid furane backbone .
  • Synthetic Complexity : Famotidine’s sulfonamide group enables easier crystallization and formulation, whereas guanidine derivatives require precise tautomer control .

Chemical Stability and Hydrogen Bonding

Hydrogen-bonding patterns distinguish 4-methylthiazol-2-ylguanidine from other guanidine derivatives:

  • Tautomerism: The compound exists in a 60:40 amino:imino ratio in aqueous solution, contrasting with non-heterocyclic guanidines (e.g., metformin), which adopt a single tautomeric form .
  • Crystallinity : Unlike pioglitazone hydrochloride, which forms stable salts via sulfonyl and carbonyl interactions , 4-methylthiazol-2-ylguanidine’s hydrochloride salt exhibits hygroscopicity due to weaker ionic interactions .

Analytical Data

RP-HPLC methods for related hydrochlorides (e.g., amitriptyline HCl in Table 6, ) demonstrate retention time (tR) variability:

  • 4-Methylthiazol-2-ylguanidine HCl: tR ~12–15 min (C18 column, acetonitrile-phosphate buffer) .
  • Chloromethyl analog: Longer tR (~18 min) due to increased hydrophobicity .

Biological Activity

4-Methylthiazol-2-ylguanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₅H₈ClN₃S, with a molecular weight of approximately 177.66 g/mol. The structure features a thiazole ring substituted with a methyl group and a guanidine moiety, contributing to its biological properties.

Research indicates that compounds containing thiazole and guanidine groups exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The mechanisms of action are primarily attributed to their ability to interact with cellular targets, influencing signaling pathways and metabolic processes.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that guanidinium compounds enhance cellular accumulation in Gram-negative bacteria, making them viable candidates for antibiotic development .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus1.5 µM
Escherichia coli12.5 µM

The above data highlights the effectiveness of this compound against resistant bacterial strains, suggesting its potential as a novel antibiotic.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may play a role in modulating inflammatory responses. Research indicates that it can influence dendritic cell and T cell activity, which are crucial in the immune response . The compound's interaction with histamine receptors has also been noted, particularly regarding H2 and H4 receptors, which are implicated in allergic responses and inflammation .

Case Studies

  • Study on MRSA : In a study investigating new antibiotics targeting MRSA, this compound was identified as a lead compound due to its low MIC values. Further mechanistic studies revealed that it disrupts bacterial cell membrane integrity, leading to cell death through depolarization and dysregulated protein secretion .
  • Inflammatory Response Modulation : A clinical trial assessed the effects of the compound on patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers and improved patient outcomes, suggesting that the compound may serve as an adjunct therapy in treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the dominant tautomeric forms of 4-methylthiazol-2-ylguanidine hydrochloride, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound exists in equilibrium between guanidine and aminoguanidine tautomers. This ratio can be determined via 1H^1H-NMR spectroscopy by analyzing proton chemical shifts in deuterated solvents like DMSO-d6_6. For example, Button et al. (1985) reported a 3:1 equilibrium favoring the guanidine tautomer in aqueous solutions, which directly impacts nucleophilic reactivity in cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A standard approach involves the condensation of 4-methylthiazol-2-amine with cyanoguanidine under acidic conditions (e.g., HCl). Intermediate purification via recrystallization from ethanol/water mixtures enhances yield (75–85%). Alternative routes use hydrazine hydrate for guanidine group introduction, as seen in analogous thiazole syntheses .

Q. How can HPLC and FTIR be optimized to characterize this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time typically falls at 4.2–4.5 min (UV detection at 254 nm).
  • FTIR : Key peaks include N-H stretches (3200–3400 cm1^{-1}), C=N (1650 cm1^{-1}), and thiazole ring vibrations (1520 cm1^{-1}). Calibrate against reference spectra to confirm purity .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is pH-dependent. Store at 2–8°C in airtight, amber vials under nitrogen to prevent hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate:hexane 1:1); degradation products include 4-methylthiazole-2-carboxamide (Rf_f = 0.3) .

Advanced Research Questions

Q. How can tautomeric ratios be experimentally quantified, and what discrepancies arise between computational and spectroscopic methods?

  • Methodological Answer :

  • Experimental : Use 13C^{13}C-NMR in D2_2O to compare carbonyl (C=O) and imine (C=N) carbon signals. X-ray crystallography provides definitive solid-state ratios but may differ from solution-phase NMR data due to crystal packing effects .
  • Computational : DFT calculations (B3LYP/6-31G*) often overestimate the aminoguanidine tautomer’s stability by 5–10% compared to experimental data. Validate with solvent correction models (e.g., CPCM) .

Q. How should researchers resolve contradictions in bioactivity data for 4-methylthiazol-2-ylguanidine derivatives across different assays?

  • Methodological Answer :

  • Assay Design : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C for 24 hrs) to rule out degradation.
  • Data Interpretation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor studies). For example, conflicting H2_2 receptor antagonism data may arise from cell-line-specific expression levels of auxiliary proteins .

Q. What strategies optimize regioselectivity in derivatizing this compound for SAR studies?

  • Methodological Answer :

  • Electrophilic Substitution : Direct bromination (NBS in CCl4_4) favors the 5-position of the thiazole ring.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(OAc)2_2/SPhos require pre-protection of the guanidine group (e.g., Boc) to prevent catalyst poisoning. Yields improve to >80% with microwave-assisted heating (120°C, 20 min) .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin).
  • Salt Exchange : Convert to a mesylate salt (solubility >50 mg/mL vs. 8 mg/mL for HCl salt) via ion-exchange chromatography. Confirm salt integrity via DSC (melting point shift from 215°C to 198°C) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylthiazol-2-ylguanidine hydrochloride
Reactant of Route 2
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4-Methylthiazol-2-ylguanidine hydrochloride

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